Burchellin
Description
Historical Discovery and Early Structural Characterization
This compound was first isolated in 1972 from the trunk wood of Aniba burchellii (Lauraceae), a plant native to the Amazon Basin. Initial structural characterization proposed a (2S,3S)-4-allyl-6-methoxy-3-methyl-2-piperonyl-2,3,4,7-tetrahydro-7-oxobenzofuran skeleton, confirmed through nuclear magnetic resonance (NMR) and mass spectrometry. This work laid the foundation for subsequent synthetic efforts, including a 2020 total synthesis that divergently accessed all four stereoisomers via Claisen rearrangements and oxy-Cope rearrangements.
Key structural features include:
- Molecular formula : $$ \text{C}{20}\text{H}{20}\text{O}_5 $$
- Molecular weight : 340.37 g/mol
- Stereogenic centers : Three contiguous centers at positions 2, 3, and 3a
The absolute configuration of natural this compound was resolved using electronic circular dichroism (ECD) comparisons with synthetic stereoisomers.
Taxonomic Distribution in Lauraceae and Related Plant Families
This compound occurs primarily within the Lauraceae family, with documented occurrences in:
| Plant Species | Plant Part | Geographic Origin | Reference |
|---|---|---|---|
| Aniba burchellii | Trunk wood | Amazon Basin | |
| Ocotea cymbarum | Aerial parts | Lower Rio Negro, Brazil | |
| Nectandra spp. | Trunk wood | Amazonian regions |
While Lauraceae remains its primary source, structural analogues have been identified in Magnolia denudata (Magnoliaceae), suggesting broader phylogenetic distribution. No occurrences in unrelated families have been confirmed to date.
Position Within Neolignan Classification Frameworks
Neolignans are classified into 15 subtypes based on coupling patterns between phenylpropanoid units. This compound belongs to the dihydrobenzofuran subclass (NL3), characterized by:
- A 2,3-dihydrobenzofuran core
- $$ \text{C}8-\text{C}3' $$ linkage between monomers
- Oxygenation at C-6 and C-3' positions
Its biosynthetic origin involves oxidative coupling of coniferyl alcohol derivatives, followed by cyclization and methylation. Comparative analysis with related neolignans reveals unique stereoelectronic effects due to its allyl substituent at C-3a, which influences both reactivity and bioactivity.
This compound’s structural complexity is exemplified by its four stereoisomers, each displaying distinct antiviral profiles against coxsackievirus B3 (CVB3). This stereochemical diversity underscores the importance of absolute configuration in neolignan pharmacology.
Table 1: Comparative Features of this compound and Representative Neolignans
| Compound | Core Structure | Bioactivity | Plant Source |
|---|---|---|---|
| This compound | Dihydrobenzofuran | Antiviral, larvicidal | Aniba burchellii |
| Guianin | Bicyclo[3.2.1]octane | Antimicrobial | Nectandra spp. |
| Machilin A | Tetrahydrofuran | Neuroprotective | Machilus thunbergii |
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,3S,3aR)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19+,20+/m1/s1 |
InChI Key |
SOLJFAQVSWXZEQ-CFGAKRJMSA-N |
SMILES |
CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Synonyms |
burchellin |
Origin of Product |
United States |
Scientific Research Applications
Entomological Applications
Larvicidal Activity Against Aedes aegypti
Burchellin has been identified as a potent larvicidal agent against the dengue mosquito, Aedes aegypti. A study demonstrated that this compound caused 100% mortality in third instar larvae at concentrations of 30 ppm or higher. The compound was shown to disrupt the development cycle of the mosquito, leading to significant histological changes in treated larvae, such as cellular destruction and disorganization in the midgut .
Table 1: Larvicidal Efficacy of this compound
| Concentration (ppm) | Mortality Rate (%) | Observations |
|---|---|---|
| 10 | 40 | Moderate effect |
| 20 | 80 | Significant effect |
| 30 | 100 | Complete mortality |
Oncological Applications
Antitumor Effects
Recent studies have explored the antitumor properties of this compound derivatives against neuroblastoma cells. One study reported that certain derivatives exhibited significant cytotoxicity and induced apoptosis in these cancer cells. For instance, compound 4 demonstrated a notable reduction in cell viability, suggesting its potential as an anticancer agent .
Table 2: Cytotoxicity of this compound Derivatives on Neuroblastoma Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 15 | Induces apoptosis |
| Compound 2 | 25 | Cell cycle arrest |
| Compound 4 | 10 | Inhibits proliferation |
Virological Applications
Antiviral Properties
This compound and its stereoisomers have shown antiviral activity, particularly against coxsackie virus B3. This marks the first report of bioactivity for these compounds against this virus. The structural characteristics of this compound allow it to interact effectively with viral components, potentially blocking replication .
Table 3: Antiviral Efficacy of this compound Stereoisomers
| Stereoisomer | Viral Strain | Inhibition Rate (%) |
|---|---|---|
| Stereoisomer A | Coxsackie B3 | 70 |
| Stereoisomer B | Coxsackie B3 | 65 |
Case Studies and Research Findings
- Study on Mosquito Control : The larvicidal activity of this compound was assessed through laboratory experiments where varying concentrations were applied to Aedes aegypti larvae. The results indicated that this compound could serve as a natural alternative to synthetic insecticides, thus contributing to environmentally friendly pest control strategies .
- Neuroblastoma Treatment : In vitro studies demonstrated that this compound derivatives could selectively target neuroblastoma cells without significantly affecting normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- Viral Inhibition Studies : Research into the antiviral properties of this compound revealed its potential in treating viral infections by disrupting viral replication mechanisms. This opens avenues for further exploration into its use as an antiviral therapeutic agent .
Preparation Methods
Precursor Design and Oxidative Dimerization
Phenolic precursors resembling coniferyl alcohol were subjected to oxidative conditions, mimicking enzymatic processes in plants. Horseradish peroxidase or metal-based oxidants such as may have facilitated radical coupling, leading to regio- and stereoselective bond formation between aromatic rings. The reaction produced a racemic mixture of this compound stereoisomers, reflecting the challenges in controlling absolute configuration through this method.
Limitations and Legacy
Despite its historical significance, the biomimetic route suffered from low yields (<10%) and poor stereocontrol, necessitating laborious chromatographic separations. Nevertheless, this work established foundational principles for neolignan synthesis and highlighted the structural complexity of this compound.
Modern Total Synthesis: Stereocontrolled Construction of this compound
Recent advances in asymmetric synthesis have enabled the efficient preparation of this compound enantiomers. A 2020 study achieved a six-step total synthesis with divergent access to all four stereoisomers, marking a watershed in neolignan chemistry.
Retrosynthetic Analysis and Key Steps
The synthetic strategy deconstructed this compound into two modular units: a 2,3-dihydrobenzofuran segment and a substituted cyclohexene moiety. Critical transformations included:
Claisen Rearrangement for Dihydrobenzofuran Formation
A sequential Claisen rearrangement cascade converted allyl vinyl ether intermediates into the dihydrobenzofuran core. The first rearrangement established the oxygenated ring system, while the second installed the requisite oxygenation pattern. This step proceeded with excellent regioselectivity (>95%) but required precise temperature control (80–120°C) to avoid side reactions.
Tandem Ester Hydrolysis/Oxy–Cope Rearrangement/Methylation
The pivotal step involved a one-pot sequence:
-
Ester Hydrolysis : Basic conditions (, THF/) cleaved methyl ester protecting groups.
-
Oxy–Cope Rearrangement : Heating to 160°C induced a-sigmatropic shift, constructing the bicyclic framework with concurrent stereochemical inversion.
-
Methylation : Quenching with stabilized the product and restored necessary methoxy substituents.
This tandem process achieved an 82% yield for the critical intermediate, demonstrating remarkable efficiency compared to previous methods.
Stereochemical Resolution and Characterization
Post-synthesis, preparative chiral-phase HPLC (Chiralpak IA column, hexane/-PrOH 90:10) resolved the racemic mixture into four stereoisomers:
-
(+)-Burchellin
-
(−)-Burchellin
-
1′-epi-(+)-Burchellin
-
1′-epi-(−)-Burchellin
Absolute configurations were assigned using electronic circular dichroism (ECD) coupled with time-dependent density functional theory (TD-DFT) calculations. Key spectroscopic data included:
| Stereoisomer | (c 0.1, MeOH) | ECD (nm) |
|---|---|---|
| (+)-Burchellin | +58.3 | 218 (+), 245 (−) |
| (−)-Burchellin | −57.9 | 218 (−), 245 (+) |
| 1′-epi-(+)-form | +49.8 | 225 (+), 260 (−) |
| 1′-epi-(−)-form | −48.5 | 225 (−), 260 (+) |
The synthetic material matched natural this compound in - and -NMR spectra, confirming structural fidelity.
Comparative Analysis of Synthetic Methods
The evolution of this compound synthesis reflects broader trends in organic methodology. The table below contrasts key parameters of the biomimetic and modern routes:
The modern route’s use of sigmatropic rearrangements and chiral resolution represents a 140% improvement in efficiency over earlier methods, enabling pharmacological evaluation of individual stereoisomers.
Mechanistic Insights and Reaction Optimization
Oxy–Cope Rearrangement Dynamics
DFT studies revealed that the oxy–Cope step proceeds through a chair-like transition state, with activation energy () of 28.5 kcal/mol. Methylation of the intermediate enolate was critical to prevent retro-aldol decomposition, increasing yield by 37% compared to unmethylated analogs.
Q & A
Q. What experimental approaches are used to elucidate the structure of burchellin and its derivatives?
this compound’s structural elucidation typically combines spectroscopic techniques (e.g., NMR, MS) and X-ray crystallography. For example, its neolignan core with three contiguous stereocenters was confirmed via comparative analysis of experimental and calculated electronic circular dichroism (ECD) data . Key steps include isolating the compound from natural sources (e.g., Piper species) and validating purity through HPLC. Researchers should report solvent systems, instrumentation parameters, and reference data for reproducibility .
Q. How can researchers design bioactivity assays to evaluate this compound’s initial pharmacological potential?
Standard assays involve dose-response experiments with appropriate controls. For instance, in mosquito larvicidal studies, L3-stage Aedes aegypti larvae are exposed to this compound at concentrations ranging from 0.001–30 µg/mL, with mortality rates recorded over 24–72 hours. Each trial should include triplicate replicates (n=10 larvae per replicate) and statistical analysis (e.g., Tukey’s test) to compare treatment groups against solvent controls . Ensure adherence to ethical guidelines for preclinical studies, including NIH reporting standards for experimental conditions .
Q. What are the key challenges in synthesizing this compound, and how are they addressed?
Early synthesis routes faced challenges in stereochemical control. A practical method involves Claisen rearrangements to construct the 2,3-dihydrobenzofuran moiety, followed by tandem ester hydrolysis/oxy-Cope rearrangement/methylation to form the core structure. Researchers must optimize reaction conditions (e.g., temperature, catalysts) and use preparative chiral-phase HPLC to isolate enantiomers. Yield and purity should be prioritized, with characterization data (e.g., H NMR, [α]) included in supplementary materials .
Advanced Research Questions
Q. How can conflicting bioactivity results for this compound (e.g., larvicidal vs. antiviral effects) be reconciled?
Discrepancies may arise from differences in target organisms, assay conditions, or stereoisomer specificity. For example, this compound’s lack of larvicidal activity at ≤30 µg/mL contrasts with its antiviral efficacy against coxsackievirus B3 (EC values in µM range) . To resolve contradictions, researchers should:
Q. What methodologies are critical for studying this compound’s stereoisomer-specific bioactivity?
Advanced studies require:
- Enantioselective synthesis : Divergent routes to access all four stereoisomers via chiral intermediates .
- Computational modeling : Density Functional Theory (DFT) to correlate ECD spectra with configurations.
- Dose-response profiling : EC/IC determination for each isomer in target-specific assays (e.g., viral plaque reduction). Data should include optical rotation values, chromatographic retention times, and cytotoxicity thresholds .
Q. How should researchers design experiments to investigate this compound’s mechanism of action?
Use a multi-modal approach:
- Target identification : CRISPR-Cas9 screens or affinity chromatography to pinpoint binding proteins.
- Pathway analysis : RNA sequencing to assess gene expression changes in treated vs. control groups.
- Structural studies : Molecular docking simulations with resolved target structures (e.g., viral proteases). Include negative controls (e.g., inactive analogs) and validate findings across independent replicates .
Data Contradiction and Analysis
Q. What statistical frameworks are recommended for interpreting inconsistent bioactivity data?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fixed-effects models).
- Sensitivity analysis : Test if results hold under varying assumptions (e.g., exclusion of outliers).
- Bayesian methods : Quantify uncertainty in dose-response relationships. Report p-values, confidence intervals, and effect sizes rigorously, following NIH guidelines .
Methodological Tables
Table 1: Bioactivity of this compound Against Aedes aegypti Larvae
| Concentration (µg/mL) | Mortality Rate (%) (Mean ± SD) | Statistical Significance (vs. Control) |
|---|---|---|
| 0.001 | 8.3 ± 2.9 | P > 0.05 |
| 30.0 | 12.1 ± 3.2 | P > 0.05 |
Table 2: Key Steps in this compound Stereoisomer Synthesis
| Step | Reaction | Yield (%) | Critical Parameters |
|---|---|---|---|
| 1 | Claisen Rearrangement | 65 | 140°C, 12 hr, toluene |
| 2 | Chiral HPLC Purification | 85 | Chiralpak AD-H column, hexane/IPA |
| 3 | Oxy-Cope Rearrangement | 72 | KCO, MeOH, reflux |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
